molecular formula C18H20N6O2 B14453445 Theophylline, 8-(4-(2-benzimidazolyl)butyl)- CAS No. 74039-64-8

Theophylline, 8-(4-(2-benzimidazolyl)butyl)-

Cat. No.: B14453445
CAS No.: 74039-64-8
M. Wt: 352.4 g/mol
InChI Key: VEFLECDGOCHYBW-UHFFFAOYSA-N
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Description

8-(4-(1H-Benzo[d]imidazol-2-yl)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a benzimidazole moiety linked to a purine structure, which imparts unique chemical and biological properties

Chemical Reactions Analysis

Types of Reactions

8-(4-(1H-Benzo[d]imidazol-2-yl)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts, potassium carbonate, and various organic solvents such as DMSO . The reaction conditions often involve controlled temperature, pressure, and inert atmosphere to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole or purine rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-(1H-Benzo[d]imidazol-2-yl)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its dual functionality, combining the properties of both benzimidazole and purine moieties

Properties

CAS No.

74039-64-8

Molecular Formula

C18H20N6O2

Molecular Weight

352.4 g/mol

IUPAC Name

8-[4-(1H-benzimidazol-2-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C18H20N6O2/c1-23-16-15(17(25)24(2)18(23)26)21-14(22-16)10-6-5-9-13-19-11-7-3-4-8-12(11)20-13/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

VEFLECDGOCHYBW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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